N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
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Overview
Description
N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate is a chemical compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound appears as a white to slightly brown crystalline powder and has a melting point of approximately 167°C (dec.) .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine, followed by the addition of oxalic acid to form the oxalate salt . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the synthesis of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an aprotic solvent.
Major Products Formed
Oxidation: Naphthylamine derivatives.
Reduction: Ethylenediamine derivatives.
Substitution: Various substituted ethylenediamine compounds.
Scientific Research Applications
N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate involves its interaction with specific molecular targets and pathways. The compound acts as a donor molecule and forms charge transfer complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . These interactions facilitate various chemical reactions and processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine Dihydrochloride: Similar in structure but differs in the presence of dihydrochloride salt instead of oxalate.
N,N-Dimethyl-N’-1-naphthylethylenediamine Oxalate: Similar but with methyl groups instead of ethyl groups.
Uniqueness
N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSPWMHIHYMKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995985 |
Source
|
Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74474-31-0, 29473-53-8 |
Source
|
Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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